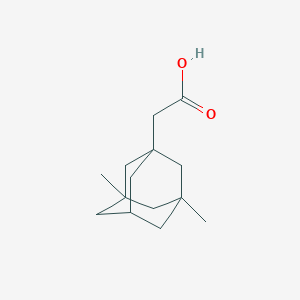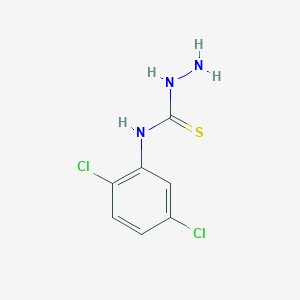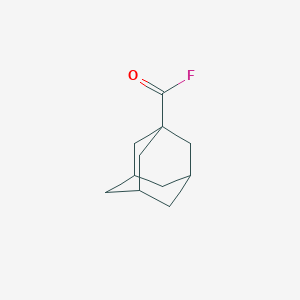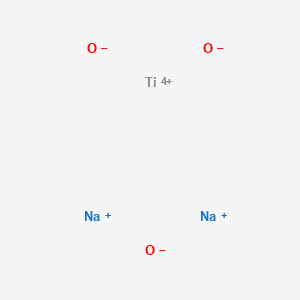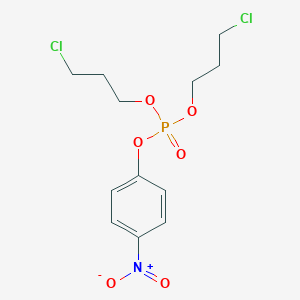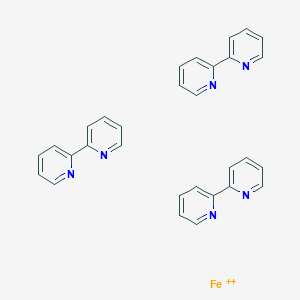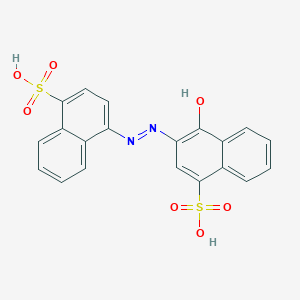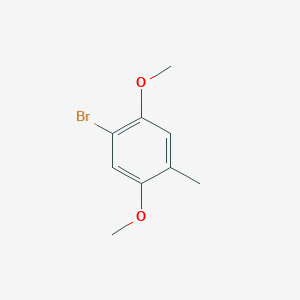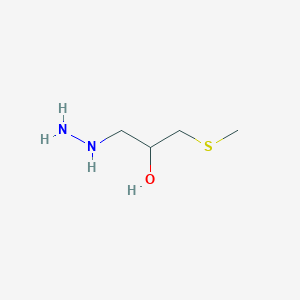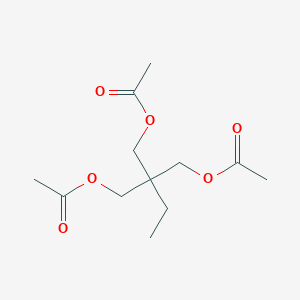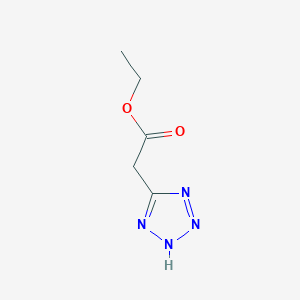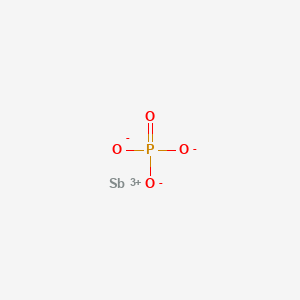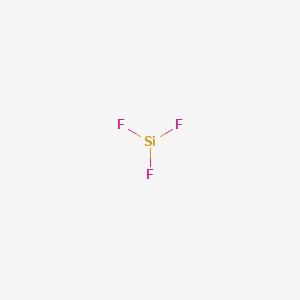
Trifluorosilyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorosilyl radical is a highly reactive and versatile compound that has been extensively studied in recent years due to its unique properties. It is a radical species that contains a silicon atom and three fluorine atoms. The trifluorosilyl radical is an important intermediate in various chemical reactions, including polymerization, cross-coupling reactions, and organic synthesis.
Wirkmechanismus
The mechanism of action of trifluorosilyl radical is complex and depends on the specific reaction in which it is involved. Generally, the trifluorosilyl radical acts as a reactive intermediate that can undergo various reactions, such as addition, substitution, and radical coupling. The reactivity of the trifluorosilyl radical is due to the high electronegativity of the fluorine atoms, which makes the silicon atom highly electrophilic.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of trifluorosilyl radical. However, it is known to be a highly reactive species that can potentially cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. Therefore, caution should be taken when handling trifluorosilyl radical in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of trifluorosilyl radical is its high reactivity, which makes it a useful intermediate in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds and materials. However, the high reactivity of trifluorosilyl radical can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the research on trifluorosilyl radical. One direction is the development of new synthesis methods that are more efficient and selective. Another direction is the exploration of new applications for trifluorosilyl radical in organic synthesis, polymerization, and materials science. Additionally, the investigation of the biochemical and physiological effects of trifluorosilyl radical is an important area of future research.
Synthesemethoden
There are several methods for the synthesis of trifluorosilyl radical, including photolysis, thermolysis, and electrochemical reduction. The most commonly used method is photolysis, which involves the irradiation of a precursor molecule with UV light. The precursor molecule can be a silane or a silyl ether, and the photolysis reaction generates the trifluorosilyl radical. Another method for the synthesis of trifluorosilyl radical is thermolysis, which involves the heating of a precursor molecule to high temperatures. Electrochemical reduction is also a viable method for the synthesis of trifluorosilyl radical.
Wissenschaftliche Forschungsanwendungen
Trifluorosilyl radical has a wide range of scientific research applications, including organic synthesis, polymerization, and materials science. It is a versatile intermediate that can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Trifluorosilyl radical is also used in the polymerization of various monomers, including styrene, acrylates, and vinyl ethers. In addition, it is used in the preparation of various materials, such as coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
14835-14-4 |
|---|---|
Produktname |
Trifluorosilyl radical |
Molekularformel |
F3Si |
Molekulargewicht |
85.08 g/mol |
InChI |
InChI=1S/F3Si/c1-4(2)3 |
InChI-Schlüssel |
ATVLVRVBCRICNU-UHFFFAOYSA-N |
SMILES |
F[Si](F)F |
Kanonische SMILES |
F[Si](F)F |
Andere CAS-Nummern |
14835-14-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




